molecular formula C10H13NO B3087490 Benzenamine, 3-[(2-propen-1-yloxy)methyl]- CAS No. 117401-78-2

Benzenamine, 3-[(2-propen-1-yloxy)methyl]-

Cat. No.: B3087490
CAS No.: 117401-78-2
M. Wt: 163.22 g/mol
InChI Key: UZQPHVZZJGPGNW-UHFFFAOYSA-N
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Description

. This compound is a derivative of aniline, where the amino group is substituted with an allyloxymethyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-[(2-propen-1-yloxy)methyl]- typically involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the allyl bromide, resulting in the formation of the allyloxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the allyloxymethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Aminobenzenamine derivatives.

    Substitution: Various substituted benzenamine derivatives depending on the substituent used.

Scientific Research Applications

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-[(2-propen-1-yloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its allyloxymethyl group can undergo reactions that lead to the formation of new chemical bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound with an amino group attached to a benzene ring.

    N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- is unique due to the presence of the allyloxymethyl group at the meta position, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(prop-2-enoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQPHVZZJGPGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278312
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117401-78-2
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117401-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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